molecular formula C4H7N3O2 B596302 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine CAS No. 1243250-15-8

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine

Cat. No.: B596302
CAS No.: 1243250-15-8
M. Wt: 129.119
InChI Key: OOUORMCQSPGAQB-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine is a heterocyclic compound containing an oxadiazole ring substituted with a methoxymethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of methoxymethylhydrazine with a suitable nitrile oxide precursor, leading to the formation of the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxymethyl and amine groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-1,2,4-oxadiazole: Lacks the amine group, which may affect its reactivity and biological activity.

    1,2,4-Oxadiazol-3-amine: Lacks the methoxymethyl group, which can influence its solubility and interaction with other molecules.

    5-(Hydroxymethyl)-1,2,4-oxadiazol-3-amine: The hydroxymethyl group can alter the compound’s chemical properties compared to the methoxymethyl group.

Uniqueness

5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine is unique due to the presence of both the methoxymethyl and amine groups, which confer specific chemical and biological properties. These functional groups allow for diverse chemical modifications and interactions, making the compound versatile for various applications.

Properties

IUPAC Name

5-(methoxymethyl)-1,2,4-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2/c1-8-2-3-6-4(5)7-9-3/h2H2,1H3,(H2,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUORMCQSPGAQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679566
Record name 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243250-15-8
Record name 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1243250-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methoxymethyl)-1,2,4-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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